Prop-2-en-1-yl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Prop-2-en-1-yl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, an oxathiin ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Oxathiin Ring: The oxathiin ring can be synthesized by the reaction of phenylthiourea with α-haloketones, followed by cyclization.
Coupling Reactions: The thiazole and oxathiin rings are then coupled through a series of reactions involving acylation and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and oxathiin rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be studied for its potential bioactivity. The presence of the thiazole and oxathiin rings suggests that it may interact with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate: shares similarities with other thiazole and oxathiin derivatives.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole.
Oxathiin Derivatives: Compounds such as oxathiin-based fungicides.
Uniqueness
The uniqueness of this compound lies in its combination of the thiazole and oxathiin rings, along with the phenyl group. This combination of structural features is not commonly found in other compounds, making it a unique candidate for various applications.
Properties
Molecular Formula |
C19H18N2O4S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
prop-2-enyl 4-methyl-2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H18N2O4S2/c1-3-9-25-18(23)15-12(2)20-19(27-15)21-17(22)14-16(26-11-10-24-14)13-7-5-4-6-8-13/h3-8H,1,9-11H2,2H3,(H,20,21,22) |
InChI Key |
QUBOYCSICLWFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)C(=O)OCC=C |
Origin of Product |
United States |
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